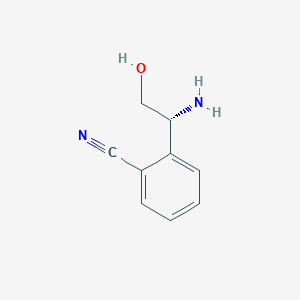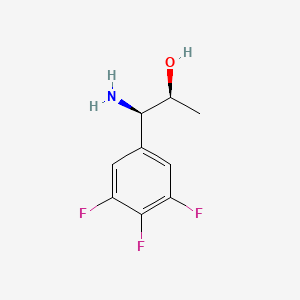
(1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound features a unique combination of an amino group, a chlorinated and fluorinated aromatic ring, and a hydroxyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroacetophenone.
Reduction: The ketone group of 3-chloro-4-fluoroacetophenone is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol undergoes amination with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2R) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of nitro or bromo derivatives on the aromatic ring.
Scientific Research Applications
(1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups facilitate binding to active sites, while the chlorinated and fluorinated aromatic ring enhances its stability and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)ethanol
- (1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)butan-2-OL
- (1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-3-OL
Uniqueness
(1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL stands out due to its specific combination of functional groups and chiral centers, which confer unique reactivity and selectivity. Its structural features make it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI Key |
UKQZKVLIZLSXJW-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)
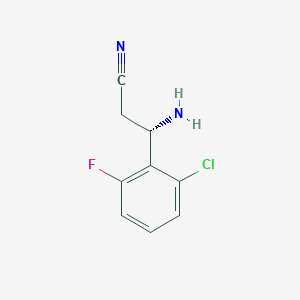

![(3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13048860.png)

![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)

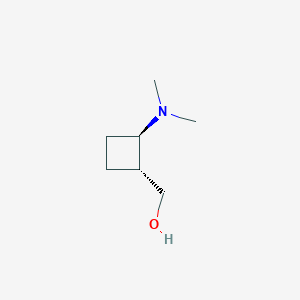
![4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)
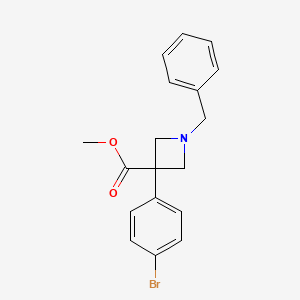

![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
